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Compound of Interest

Compound Name: 6-Hydroxy-5-azaindole

CAS No.: 70357-66-3

Cat. No.: B1649391 Get Quote

Executive Summary
6-Hydroxy-5-azaindole (CAS: 70357-66-3) is a fused bicyclic heterocycle belonging to the

azaindole family. Unlike the more common 7-azaindole, the 5-azaindole scaffold places the

pyridine nitrogen at the 5-position, creating unique electronic properties. The introduction of a

hydroxyl group at the 6-position creates a dynamic tautomeric equilibrium between the

hydroxy-pyridine (enol) and pyridone (keto) forms. This duality allows the scaffold to act as a

versatile hydrogen bond donor/acceptor system, making it a privileged structure for targeting

the ATP-binding hinge region of protein kinases.

Chemical Identity & Tautomerism
The defining feature of 6-hydroxy-5-azaindole is its ability to exist in two distinct tautomeric

forms. In the solid state and polar solvents, the equilibrium heavily favors the pyridone form

(1,5-dihydro-6H-pyrrolo[3,2-c]pyridin-6-one), driven by the thermodynamic stability of the

amide-like resonance.

Tautomeric Equilibrium Diagram
The following diagram illustrates the proton transfer mechanism that interconverts the hydroxy

and pyridone forms.
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Tautomeric Equilibrium Significance

Hydroxy Form (Enol)
1H-pyrrolo[3,2-c]pyridin-6-ol

(Aromatic Pyridine Ring)

Pyridone Form (Keto)
1,5-dihydro-6H-pyrrolo[3,2-c]pyridin-6-one

(Amide-like Resonance)

Proton Transfer
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(Donor-Acceptor Motif)
Primary Bioactive Form
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Caption: Tautomeric equilibrium between the 6-hydroxy (enol) and 6-pyridone (keto) forms. The

pyridone form predominates in physiological conditions.

Physicochemical Properties Table
Property Value / Description

CAS Number 70357-66-3

Molecular Formula C₇H₆N₂O

Molecular Weight 134.14 g/mol

pKa (Calculated)
~8.5 (OH/NH deprotonation), ~2.5 (Pyridine N

protonation)

Solubility
Low in non-polar solvents; soluble in DMSO,

MeOH, and aqueous base.[1]

UV/Vis Max
Bathochromic shift observed in basic media

(phenolate anion formation).

Synthetic Pathways
The synthesis of 6-hydroxy-5-azaindole is challenging due to the electron-deficient nature of

the pyridine ring. Two primary strategies are employed: the De Novo Cyclization (constructing

the pyrrole ring) and the Functional Group Interconversion (modifying a pre-formed 5-

azaindole).
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Pathway A: Functionalization of 5-Azaindole (The Radix
Method)
Recent optimization by Radix et al. (2022) highlights the efficiency of introducing oxygen

functionality via nucleophilic substitution on halogenated precursors.

Experimental Protocol: Hydrolysis of 6-Chloro-5-azaindole
This method utilizes a nucleophilic aromatic substitution (

) followed by tautomeric stabilization.

Reagents:

Precursor: 6-Chloro-1H-pyrrolo[3,2-c]pyridine (6-Chloro-5-azaindole).

Solvent: 1,4-Dioxane / Water (1:1 v/v).

Base: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), 4M solution.

Step-by-Step Methodology:

Dissolution: Charge a pressure vial with 6-chloro-5-azaindole (1.0 eq) and suspend in 1,4-

dioxane.

Basification: Add 4M aqueous KOH (10.0 eq). The large excess is required to force the

displacement of the chloride on the deactivated pyridine ring.

Reaction: Seal the vial and heat to 160°C for 12–24 hours. Note: Microwave irradiation can

reduce this time to 1–2 hours.

Work-up: Cool the reaction mixture to room temperature. Acidify carefully with 6M HCl to pH

~6–7.

Precipitation: The product, 6-hydroxy-5-azaindole, typically precipitates as an off-white solid

at neutral pH due to its zwitterionic character/low solubility.

Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallization

from ethanol/water may be performed if necessary.
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Pathway B: Demethylation of 6-Methoxy-5-azaindole
A classic route involving the cleavage of a methyl ether, often used when the methoxy

precursor is obtained via the Bartoli or Hemetsberger-Knittel reaction.

Protocol:

Dissolve 6-methoxy-5-azaindole in anhydrous dichloromethane (DCM).

Cool to -78°C and add Boron Tribromide (BBr₃, 3.0 eq) dropwise.

Allow to warm to room temperature and stir for 4 hours.

Quench with methanol (exothermic!) and concentrate.

Neutralize to isolate the free base.

Characterization & Logic
Validating the identity of 6-hydroxy-5-azaindole requires distinguishing it from its isomers

(e.g., 4-hydroxy) and confirming the tautomeric state.

NMR Spectroscopy Logic
¹H NMR (DMSO-d₆):

H-7 (Azaindole C7): Appears as a singlet or doublet around 7.0–7.2 ppm.

H-4 (Azaindole C4): A singlet around 8.5 ppm (deshielded by pyridine nitrogen).

NH (Pyrrole): Broad singlet, 11.0–12.0 ppm.

NH (Pyridone): If in pyridone form, a broad signal >12 ppm or exchangeable may be seen;

absence of O-H signal (usually broad/invisible) and presence of amide-like N-H supports

the oxo-tautomer.

¹³C NMR:
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C-6 (Carbonyl/C-OH): The chemical shift is diagnostic. A shift >160 ppm suggests

significant C=O (carbonyl) character, confirming the pyridone tautomer predominates in

DMSO.

Mass Spectrometry
ESI-MS: Shows [M+H]⁺ peak at m/z 135.1.

Fragmentation: Loss of CO (28 Da) is characteristic of cyclic amides/phenols, confirming the

oxygen incorporation.

Pharmaceutical Applications
The 6-hydroxy-5-azaindole scaffold is a "privileged structure" in kinase inhibitor discovery.

Mechanism of Action: Hinge Binding
Kinase inhibitors often bind to the ATP-binding site (hinge region). The 6-hydroxy-5-azaindole
scaffold mimics the adenine ring of ATP.

Pyrrole NH (N1): Acts as a Hydrogen Bond Donor (HBD) to the hinge backbone carbonyl.

Pyridine N / Carbonyl O (Position 6): Acts as a Hydrogen Bond Acceptor (HBA) to the hinge

backbone NH.

This dual HBD/HBA capability allows for high-affinity binding, often with better solubility profiles

than the corresponding indole analogs due to the polarity of the pyridone motif.

Kinase Hinge Interaction Model

6-Hydroxy-5-azaindole
(Pyridone Form)

Kinase Hinge Region
(Backbone Residues)

H-Bond: Pyrrole NH -> C=OH-Bond: NH -> C=O (Pyridone)
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Caption: Schematic of the bidentate hydrogen bonding network between the scaffold and

kinase hinge region.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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